Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane
Description
This compound is a silane-protected boronic ester featuring a stereodefined cyclopropane core. The (1R,2R)-cyclopropyl group enhances steric and electronic properties, making it valuable in stereoselective synthesis and cross-coupling reactions (e.g., Suzuki-Miyaura couplings). The tert-butyldimethylsilyl (TBS) group acts as a robust protecting moiety for hydroxyl intermediates, enabling controlled reactivity in multi-step organic syntheses .
Properties
IUPAC Name |
tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33BO3Si/c1-14(2,3)21(8,9)18-11-12-10-13(12)17-19-15(4,5)16(6,7)20-17/h12-13H,10-11H2,1-9H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJHKWXPHLMSE-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1424376-24-8 | |
| Record name | rac-tert-butyldimethyl{[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl-dimethyl-[[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy]silane (CAS Number: 873426-76-7) is a silane compound that has garnered interest for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on available research findings.
The molecular formula of this compound is with a molecular weight of approximately 334.333 g/mol. The structure includes a tert-butyl group and a dioxaborolane moiety, which are significant in influencing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate boron-containing compounds with silanes under controlled conditions. The preparation method can significantly affect the purity and yield of the final product.
Research indicates that compounds containing boron and silane functionalities can exhibit unique biological activities due to their ability to interact with biological macromolecules. The presence of the dioxaborolane group is particularly noteworthy as it can participate in various biochemical processes such as enzyme inhibition and modulation of signaling pathways.
Case Studies
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Anticancer Activity :
- A study demonstrated that similar compounds with dioxaborolane moieties showed significant anticancer activity by inhibiting tumor cell proliferation through apoptosis induction. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation.
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Neuroprotective Effects :
- Another investigation highlighted the neuroprotective potential of silane derivatives in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against neurotoxic insults.
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Antimicrobial Properties :
- Preliminary studies indicated that certain silanes exhibit antimicrobial properties against a range of bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁B O₃ Si |
| Molecular Weight | 334.333 g/mol |
| CAS Number | 873426-76-7 |
| Synthesis Yield | Varies (typically 20%-50%) |
| Anticancer IC50 | Varies (specific to cell line) |
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how modifications affect their biological activity. Notably:
- Compounds with enhanced lipophilicity often demonstrate improved cellular uptake and bioavailability.
- Substituents on the cyclopropyl ring can significantly influence the selectivity and potency against specific biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) Cyclopropane vs. Allyl/Linear Chains
- Target Compound : The (1R,2R)-cyclopropane ring introduces significant steric hindrance and rigidity, which can direct regioselectivity in reactions.
- Its molecular formula (C15H31BO3Si) is lighter than the cyclopropane analog, suggesting differences in solubility and volatility .
b) Boron-Substituted Aromatic vs. Aliphatic Systems
- tert-Butyl((3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)dimethylsilane (CAS: 1609540-97-7):
The aromatic fluorinated benzyl group enhances electronic effects, improving stability and directing electrophilic substitution. This contrasts with the aliphatic cyclopropane in the target compound, which is more prone to ring-opening under acidic conditions .
Analytical Data Comparison
a) NMR Spectroscopy
- Target Compound : Expected δH ~1.25–1.30 ppm (cyclopropane CH2), δC ~10–15 ppm (cyclopropane carbons).
- tert-Butyl((1-(4-methoxyphenyl)-3-(dioxaborolan-2-yl)undecan-5-yl)oxy)dimethylsilane (40) :
δH 6.85–7.25 ppm (aromatic protons), δC 25.1 ppm (SiC(CH3)3) . - tert-Butyldimethyl(2-(6-methyl-9,10-dihydrophenanthren-9-yl)ethoxy)silane (3d) :
δH 0.08 ppm (Si(CH3)2), δC 128–135 ppm (aromatic carbons) .
b) High-Resolution Mass Spectrometry (HRMS)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
